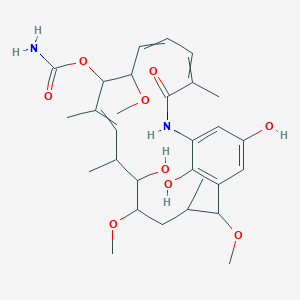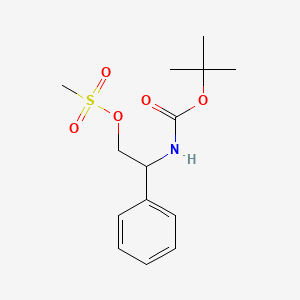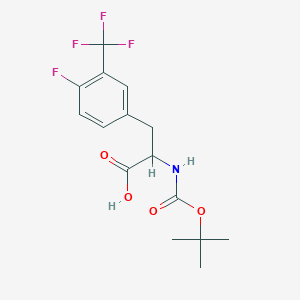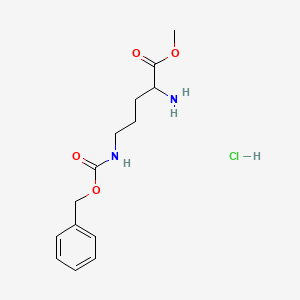![molecular formula C21H23NO4 B15285396 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine: (Fmoc-Ile-OH) is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group of isoleucine, preventing unwanted side reactions during peptide chain assembly .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-Ile-OH typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group is base-labile and can be removed using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: Fmoc-Ile-OH is used in peptide coupling reactions where it reacts with other amino acids to form peptide bonds.
Major Products: The primary product of these reactions is the formation of peptide chains with the desired sequence of amino acids. The deprotection reaction yields free isoleucine, which can then participate in further coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Ile-OH is extensively used in the synthesis of peptides and proteins. It allows for the stepwise assembly of peptide chains on a solid support, facilitating the study of protein structure and function .
Biology: In biological research, peptides synthesized using Fmoc-Ile-OH are used as probes to study enzyme-substrate interactions, receptor binding, and signal transduction pathways .
Medicine: Peptides synthesized with Fmoc-Ile-OH are used in the development of therapeutic agents, including peptide-based drugs and vaccines. They are also used in diagnostic assays and as biomarkers .
Industry: In the pharmaceutical industry, Fmoc-Ile-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of cosmetic peptides and in the development of new materials with specific properties .
Wirkmechanismus
The primary function of Fmoc-Ile-OH is to protect the amino group of isoleucine during peptide synthesis. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in peptide bond formation. This protection-deprotection strategy ensures the selective formation of peptide bonds without unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
- N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-Leu-OH)
- N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-Val-OH)
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH)
Uniqueness: Fmoc-Ile-OH is unique due to the presence of the isoleucine side chain, which imparts specific hydrophobic properties to the peptides synthesized with it. This can influence the folding, stability, and biological activity of the resulting peptides .
Eigenschaften
Molekularformel |
C21H23NO4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13?,19-/m0/s1 |
InChI-Schlüssel |
QXVFEIPAZSXRGM-YFKXAPIDSA-N |
Isomerische SMILES |
CCC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5-iodo-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15285324.png)
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate](/img/structure/B15285332.png)
![6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B15285343.png)
![spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride](/img/structure/B15285350.png)
![6-(15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B15285358.png)

![2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid](/img/structure/B15285371.png)





